molecular formula C20H22N4O4S B10983279 Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10983279
M. Wt: 414.5 g/mol
InChI Key: UEYJANVYOCOXEB-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked to a phthalazinone moiety via an acetyl amino bridge. The molecule integrates a 1,3-thiazole ring substituted with an ethyl carboxylate group and a 3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazine unit.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-4-28-19(27)16-11-29-20(21-16)22-17(25)9-15-13-7-5-6-8-14(13)18(26)24(23-15)10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,22,25)

InChI Key

UEYJANVYOCOXEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC(C)C

Origin of Product

United States

Preparation Methods

The synthetic routes for Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate involve several steps

  • Thiazole Synthesis: : The thiazole ring can be synthesized using various methods, such as the Gewald reaction or the Hantzsch thiazole synthesis.

  • Acetylation: : The acetyl group is introduced by reacting the thiazole with acetic anhydride or acetyl chloride.

  • Esterification: : this compound is formed by esterification of the thiazole carboxylic acid with ethanol.

Chemical Reactions Analysis

    Electrophilic Substitution: The C-5 atom of the thiazole ring can undergo electrophilic substitution due to its π-electron density.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common reagents and conditions depend on the specific reactions involved.

Scientific Research Applications

Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate has diverse applications:

    Medicine: Investigate its potential as an antitumor or cytotoxic drug with fewer side effects.

    Chemistry: Explore its reactivity and use as a building block for novel compounds.

    Industry: Consider its role in chemical reaction accelerators and other industrial processes.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, but detailed mechanisms remain an active area of research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-containing hybrids, which are often synthesized for their cytotoxic, antimicrobial, or enzyme-inhibitory properties. Below is a systematic comparison with structurally or functionally analogous compounds:

Structural Analogues

Compound Name Core Structure Substituents/Modifications Key Features
Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate 1,3-thiazole + phthalazinone - Ethyl carboxylate at C4 of thiazole
- 3-(2-methylpropyl) group on phthalazinone
Dual heterocyclic system; potential kinase inhibition due to phthalazinone
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3-thiazole + 1,3,4-oxadiazole - Oxadiazole ring replaces phthalazinone
- Phenyl group at C4 of thiazole
Simpler backbone; evaluated for cytotoxic activity
2-[(4-Phenyl-1,3-thiazol-2-yl)amino]acetohydrazide derivatives 1,3-thiazole + acetohydrazide - Hydrazide linker instead of acetyl amino
- Varied aromatic/aliphatic substituents
Intermediate for oxadiazole synthesis; moderate bioactivity

Physicochemical Properties

Property Target Compound Thiazole-Oxadiazole Hybrids
Molecular Weight ~445 g/mol ~300–350 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5–4.0 (higher lipophilicity)
Hydrogen Bond Acceptors 7 5–6
Key Functional Groups Carboxylate, phthalazinone, acetyl amino Oxadiazole, phenyl, hydrazide

Research Findings and Implications

  • The acetyl amino linker may confer metabolic stability compared to hydrazide-based analogues .
  • Thiazole-Oxadiazole Hybrids: highlights their synthesis via cyclodehydrogenation and cytotoxic evaluation, with activity influenced by substituent electronic effects. For instance, electron-withdrawing groups on oxadiazole enhanced activity, a trend that may extrapolate to the target compound’s phthalazinone moiety .

Biological Activity

Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • C : 17
  • H : 22
  • N : 4
  • O : 4
  • S : 1

Molecular Weight

The molecular weight of this compound is approximately 350.45 g/mol.

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the thiazole moiety often contributes to antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis0.06 µg/mL

The compound demonstrated particularly strong activity against Mycobacterium tuberculosis, with an MIC of 0.06 µg/mL, indicating its potential as a lead compound for anti-tubercular drug development .

Cytotoxicity and Anticancer Activity

Studies have shown that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines. This compound was tested against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)8.5
A549 (Lung Cancer)6.0

The compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

The proposed mechanism of action for this compound involves inhibition of key enzymes in bacterial and cancer cell metabolism. It is hypothesized that the compound interferes with the synthesis of essential biomolecules by targeting specific metabolic pathways.

Case Study 1: Anti-Tubercular Activity

A study conducted by Sachdeva et al. explored the anti-tubercular properties of various thiazole derivatives, including this compound). The study found that this compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro and showed promise for further development as a therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

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